molecular formula C17H22N2O3S B2561016 1-(2-Methoxyethyl)-3-(2-phenoxyethyl)-1-(thiophen-3-ylmethyl)urea CAS No. 1396863-48-1

1-(2-Methoxyethyl)-3-(2-phenoxyethyl)-1-(thiophen-3-ylmethyl)urea

Cat. No.: B2561016
CAS No.: 1396863-48-1
M. Wt: 334.43
InChI Key: CNHDWFJFAPFKOT-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-(2-phenoxyethyl)-1-(thiophen-3-ylmethyl)urea is a useful research compound. Its molecular formula is C17H22N2O3S and its molecular weight is 334.43. The purity is usually 95%.
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Scientific Research Applications

Neuropeptide Y5 Receptor Antagonists

Substituted phenyl urea derivatives, including compounds with complex urea functionalities, have been explored for their potential as neuropeptide Y5 receptor antagonists. These compounds have shown significant in vitro potency, with some derivatives exhibiting IC(50)s less than 0.1 nM at the NPY5 receptor. Their antagonistic actions suggest potential applications in treating conditions related to this receptor, underscoring the importance of structural modifications in enhancing biological activity (Fotsch et al., 2001).

Directed Lithiation and Substitution Reactions

Research into directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea demonstrates the synthetic versatility of urea derivatives. These studies highlight the ability to functionalize urea compounds through lithiation and subsequent reactions with various electrophiles, leading to high yields of substituted products. This synthetic approach could be applicable to the modification of 1-(2-Methoxyethyl)-3-(2-phenoxyethyl)-1-(thiophen-3-ylmethyl)urea for targeted applications (Smith et al., 2013).

Anion Recognition Properties

Substituted phenyl urea and thiourea silatranes have been studied for their anion recognition properties. Functionalized phenyl unsymmetrical ureas possessing silatranes were synthesized and analyzed for their electronic properties through photophysical studies. These compounds exhibited anion recognition capabilities, suggesting the potential of urea derivatives in sensing and recognition applications (Singh et al., 2016).

Anticancer Activity

A series of urea and thiourea derivatives have been synthesized and evaluated for their antiparkinsonian activity and neuroprotective properties. Certain derivatives demonstrated significant activity, suggesting the therapeutic potential of urea derivatives in neurological disorders and potentially in cancer treatment through modulation of oxidative stress and neuroprotection (Azam et al., 2009).

Properties

IUPAC Name

1-(2-methoxyethyl)-3-(2-phenoxyethyl)-1-(thiophen-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-21-11-9-19(13-15-7-12-23-14-15)17(20)18-8-10-22-16-5-3-2-4-6-16/h2-7,12,14H,8-11,13H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHDWFJFAPFKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CSC=C1)C(=O)NCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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